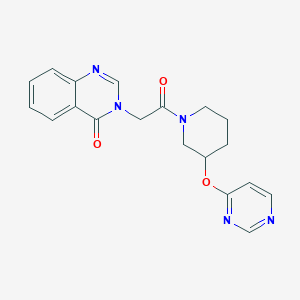
3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one, also known as OPQ, is a quinazolinone derivative that has been the subject of scientific research due to its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects that make it an attractive candidate for further investigation.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One aspect of scientific research involving this compound revolves around its synthesis and structural analysis, contributing to the development of novel synthetic methodologies and the exploration of chemical properties. The synthesis of quinazolin-4(3H)-ones, for example, has been improved to facilitate the creation of bioisosteric analogs for drugs targeting proliferative diseases caused by overexpression of protein kinases, highlighting the compound's significance in medicinal chemistry and drug design (Őrfi et al., 2004).
Antimicrobial and Antiviral Activities
Research has demonstrated the antimicrobial and antiviral potential of derivatives related to the compound . For instance, a series of thiazolidinone derivatives synthesized from a key intermediate displayed significant antimicrobial activity against a range of bacteria and fungi, showcasing the chemical's utility in developing new antibacterial and antifungal agents (Patel et al., 2012). Similarly, derivatives have been evaluated for their antiviral activity against viruses like Japanese encephalitis and Herpes simplex, indicating their potential in antiviral therapy (Pandey et al., 2008).
Antiproliferative and Anticancer Activities
Compounds related to "3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one" have been researched for their antiproliferative effects against various cancer cell lines. The synthesis of new derivatives and their evaluation against human cancer cell lines have shown promising results, indicating potential applications in cancer treatment (Mallesha et al., 2012).
Insecticidal Efficacy
Explorations into the insecticidal properties of related quinazolinone derivatives have also been conducted, highlighting their potential use in agricultural applications to protect crops from pests. The synthesis and evaluation of novel bis quinazolinone derivatives for their insecticidal efficacy represent another dimension of the compound's versatility (El-Shahawi et al., 2016).
Propiedades
IUPAC Name |
3-[2-oxo-2-(3-pyrimidin-4-yloxypiperidin-1-yl)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c25-18(11-24-13-22-16-6-2-1-5-15(16)19(24)26)23-9-3-4-14(10-23)27-17-7-8-20-12-21-17/h1-2,5-8,12-14H,3-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZSVBXDEQYEQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

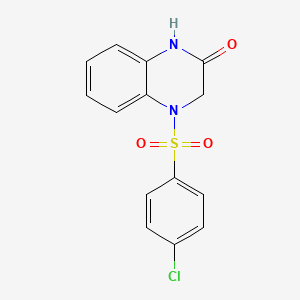
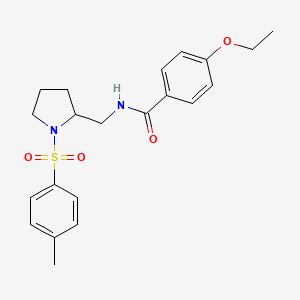
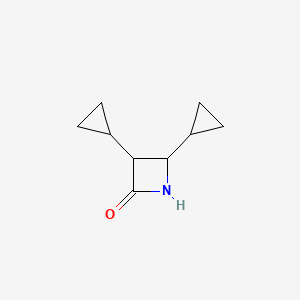
![3-{7,8-dimethyl-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl}propanoic acid](/img/structure/B2552834.png)
![4-methoxy-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine](/img/structure/B2552835.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-4-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide](/img/structure/B2552840.png)
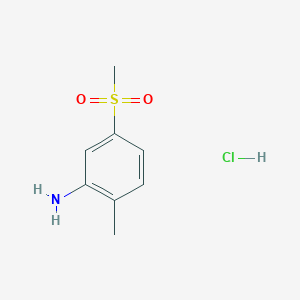

![4-[(5-Methylisoxazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B2552844.png)
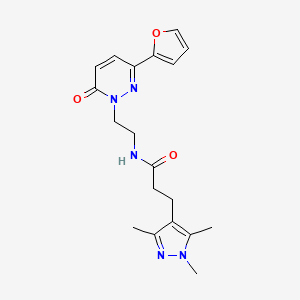
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2552851.png)
